1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide
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Overview
Description
1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C16H23N3O4S. This compound is notable for its unique structure, which includes a piperidine ring, a pyrrolidinone ring, and a dimethylsulfamoyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the aromatic ring with dimethylsulfamoyl chloride under basic conditions.
Formation of the Piperidine Ring: This step involves the cyclization of an appropriate precursor to form the piperidine ring.
Coupling Reactions: The final step involves coupling the pyrrolidinone and piperidine rings through a carbonyl linkage.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C19H26N4O5S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26N4O5S/c1-21(2)29(27,28)16-5-3-15(4-6-16)23-12-14(11-17(23)24)19(26)22-9-7-13(8-10-22)18(20)25/h3-6,13-14H,7-12H2,1-2H3,(H2,20,25) |
InChI Key |
GSSMEQLXQVKMIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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